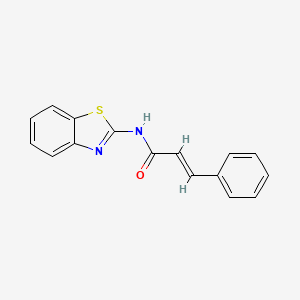

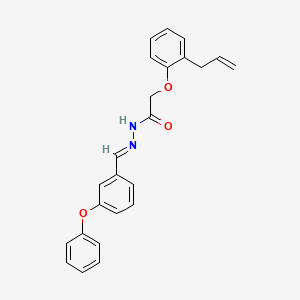

![molecular formula C15H25N3O B5524911 1-[(3-异丙基-1-甲基-1H-吡唑-5-基)羰基]氮杂环烷](/img/structure/B5524911.png)

1-[(3-异丙基-1-甲基-1H-吡唑-5-基)羰基]氮杂环烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives involves the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, followed by trapping with pyrazoles. This process is guided by thermodynamic factors and leads to the formation of various pyrazole-nitrogen heterocycle dyads through subsequent reactions (Mikhailov et al., 2018). Additionally, scalable synthesis routes are developed for kinase inhibitors involving alternate azide intermediates to mitigate safety hazards (Arunachalam et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including azirines and azulenes, is confirmed through various spectroscopic methods such as NMR and MS, indicating the presence of specific functional groups and confirming the structural integrity of synthesized compounds (Jiao, 2007).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a variety of chemical reactions, including photolysis and Ni(II)-catalyzed reactions with dicarbonyl compounds, leading to further heterocyclic compounds. These reactions are selective and yield products with potential application in various fields (Mikhailov et al., 2018).

Physical Properties Analysis

The physical properties, such as chemical and thermal stability of pyrazole derivatives, are characterized through thermal analyses and X-ray powder diffraction methods. These studies reveal the compounds' high stability and provide insights into their crystal structures (Maspero et al., 2008).

Chemical Properties Analysis

Pyrazole derivatives show varied chemical properties based on their structure and substitution patterns. These compounds can undergo nucleophilic substitution reactions, offering pathways to synthesize polyfunctional pyrazoles. The presence of functionalized side chains and substituents significantly influences their chemical behavior and potential applications (Grotjahn et al., 2002).

科学研究应用

吡唑的合成和功能化

具有功能化侧链的吡唑被合成出来以探索它们在各种化学反应中的用途以及在材料科学和药物开发中的潜在应用。合成涉及将受保护的炔醇与酰氯偶联,形成炔酮,然后与肼反应形成吡唑核。这些化合物可用作进一步化学修饰的前体,并且由于它们具有氢键合和与金属配位的潜力,因此在配体开发中具有应用 (Grotjahn 等,2002)。

羰基化合物鉴定

羰基化合物,包括酮和醛,可以通过它们与 N-甲基苯并噻唑啉酮腙的反应来鉴定和定量,形成具有特征光谱的衍生物。此方法适用于各种有机化合物的分析,突出了羰基等官能团在分析化学中的重要性 (Paz 等,1965)。

激酶抑制剂合成

有效的激酶抑制剂的可扩展合成涉及使用吡唑衍生物。这些化合物在制药工业中对于开发针对各种疾病(包括癌症)的新药至关重要。该过程涉及安全驱动的过程以减轻危害,展示了吡唑衍生物在药物化学中的作用 (Arunachalam 等,2019)。

吡唑-氮杂环二元体

吡唑-氮杂环二元体的合成涉及氯代异噁唑向叠氮基-羰基氯化物的异构化,然后进行亲核取代反应。这些化合物因其光解性质和在材料科学和光物理学中的潜在应用而有趣 (Mikhailov 等,2018)。

作用机制

未来方向

属性

IUPAC Name |

azocan-1-yl-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-12(2)13-11-14(17(3)16-13)15(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIDTGLLDGLBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)N2CCCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

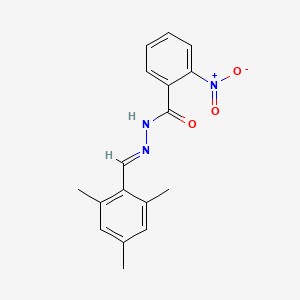

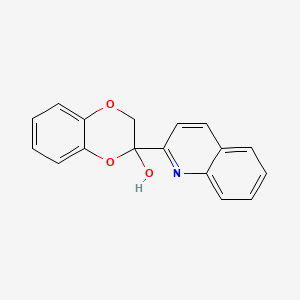

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

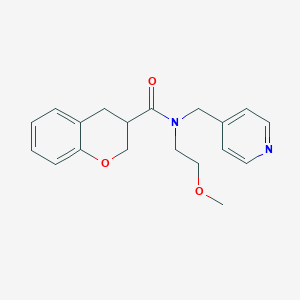

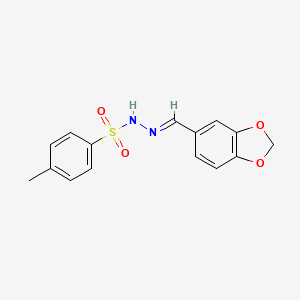

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

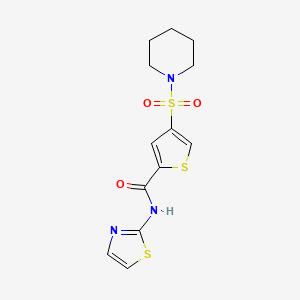

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)